molecular formula C21H19N3O2S B12375361 Tuberculosis inhibitor 6

Tuberculosis inhibitor 6

Cat. No.: B12375361
M. Wt: 377.5 g/mol
InChI Key: VYPJGBXICJNAOJ-UHFFFAOYSA-N
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Description

Tuberculosis Inhibitor 6 is a potent compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has shown significant promise in inhibiting the growth and proliferation of the bacteria, making it a valuable asset in the fight against this infectious disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tuberculosis Inhibitor 6 typically involves the cyclization of triazolyl-chalocones with hydroxylamine, followed by the deprotection of amino and thio functionalities . This process is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Tuberculosis Inhibitor 6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Tuberculosis Inhibitor 6 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.

    Medicine: Explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains.

    Industry: Utilized in the development of diagnostic tools and assays for detecting tuberculosis.

Mechanism of Action

The mechanism of action of Tuberculosis Inhibitor 6 involves targeting specific enzymes and pathways within Mycobacterium tuberculosis. It inhibits the enzyme leucyl-tRNA synthetase, which is crucial for protein synthesis . By blocking this enzyme, the compound effectively halts the growth and replication of the bacteria.

Comparison with Similar Compounds

    Isoniazid: A first-line antitubercular drug that inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.

    Rifampicin: Another first-line drug that inhibits bacterial RNA synthesis by binding to the RNA polymerase enzyme.

    Ethambutol: Inhibits the synthesis of arabinogalactan, a component of the mycobacterial cell wall.

Uniqueness of Tuberculosis Inhibitor 6: Unlike the aforementioned drugs, this compound specifically targets leucyl-tRNA synthetase, making it effective against strains of Mycobacterium tuberculosis that have developed resistance to other drugs. This unique mechanism of action provides a valuable alternative in the treatment of tuberculosis.

Properties

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

3-methoxy-6-[(3-methoxyphenyl)methylsulfanyl]-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C21H19N3O2S/c1-25-17-10-6-7-15(13-17)14-27-19-12-11-18-22-20(16-8-4-3-5-9-16)21(26-2)24(18)23-19/h3-13H,14H2,1-2H3

InChI Key

VYPJGBXICJNAOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN3C(=NC(=C3OC)C4=CC=CC=C4)C=C2

Origin of Product

United States

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